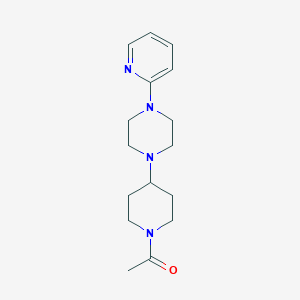![molecular formula C18H28N2O2 B5145000 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5145000.png)
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as A-317567, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammation.
作用機序
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide selectively antagonizes TRPV1 channels, which are expressed on sensory neurons and play a crucial role in pain perception and inflammation. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, leading to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). These neuropeptides contribute to pain and inflammation by sensitizing nociceptive neurons. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide blocks the activation of TRPV1 channels, thereby reducing the release of neuropeptides and reducing pain and inflammation.
Biochemical and Physiological Effects:
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, arthritis, and cancer pain. It has also been shown to reduce the release of neuropeptides such as substance P and CGRP, which contribute to pain and inflammation. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have no effect on other TRP channels, making it a selective antagonist of TRPV1 channels.
実験室実験の利点と制限
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, making it a useful tool for studying the role of these channels in pain and inflammation. It has been extensively studied in animal models and has shown promising results as a potential therapeutic agent for chronic pain conditions. However, there are also limitations to using 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One potential direction is the development of more potent and selective TRPV1 antagonists. Another direction is the investigation of the role of TRPV1 channels in other physiological processes such as thermoregulation and nociceptive plasticity. Additionally, the potential therapeutic use of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide for chronic pain conditions in humans warrants further investigation.
合成法
The synthesis of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 4-isobutoxybenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide.
科学的研究の応用
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. Its selective antagonism of TRPV1 channels makes it a promising candidate for the study of pain perception and inflammation. TRPV1 channels are known to be involved in the development of chronic pain conditions such as neuropathic pain, arthritis, and cancer pain. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to reduce pain and inflammation in animal models of these conditions, making it a potential therapeutic agent.
特性
IUPAC Name |
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)14-22-17-8-6-16(7-9-17)18(21)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNWFSDWBJXJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)


![5-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144974.png)
![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5144988.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)
![5-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145001.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
![2-[(propoxycarbonyl)amino]ethyl (4-chlorophenyl)hydroxycarbamate](/img/structure/B5145028.png)